molecular formula C14H16N2O2 B12093687 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B12093687
M. Wt: 244.29 g/mol
InChI Key: GUVWBEXEDKHUSV-UHFFFAOYSA-N
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Description

5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound with a pyrazole ring. Pyrazoles, both naturally occurring and synthetic, have attracted attention due to their diverse biological and pharmacological activities . This compound’s structure provides a promising scaffold for drug development.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between an ethyl ester of 3,5-dimethylpyrazole-1-carboxylic acid and p-tolylhydrazine. The reaction proceeds under suitable conditions (e.g., reflux in a solvent like ethanol or acetic acid) to yield the desired product.

Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These may include optimized reaction conditions, catalysts, and purification steps.

Chemical Reactions Analysis

Types of Reactions:: 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various reactions:

    Oxidation: Oxidative transformations can modify the pyrazole ring or its substituents.

    Reduction: Reduction reactions may lead to the formation of different derivatives.

    Substitution: Substituents on the pyrazole ring can be replaced by other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The major products depend on the specific reaction conditions and substituents. For instance, reduction may yield the corresponding hydrazine derivative.

Scientific Research Applications

5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a lead compound for drug development.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industry: It may serve as a precursor for other pyrazole-based compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, it’s essential to compare this compound’s properties, reactivity, and applications with related pyrazoles.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)16(15-13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

GUVWBEXEDKHUSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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